2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine
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Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine is a chemical compound with the molecular formula C18H12Cl4N2O2S It is known for its unique structure, which includes a pyrimidine ring substituted with dichlorobenzyl, dichlorophenoxy, and methoxy groups
Preparation Methods
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it useful for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new industrial processes and products.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine can be compared with other similar compounds, such as:
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methylpyrimidine: This compound has a similar structure but with a methyl group instead of a methoxy group. The difference in functional groups can lead to variations in reactivity and biological activity.
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-ethoxypyrimidine: This compound has an ethoxy group instead of a methoxy group. The longer alkyl chain can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-13-14(21)3-2-4-15(13)22)24-17(16)26-12-6-10(19)5-11(20)7-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQDTNOGNLRMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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